4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one
CAS No.: 244268-36-8
Cat. No.: VC8017478
Molecular Formula: C6H5F3N2O
Molecular Weight: 178.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 244268-36-8 |
---|---|
Molecular Formula | C6H5F3N2O |
Molecular Weight | 178.11 g/mol |
IUPAC Name | 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)2-10-11-5(3)12/h2H,1H3,(H,11,12) |
Standard InChI Key | YLLMBSRCXJACAA-UHFFFAOYSA-N |
SMILES | CC1=C(C=NNC1=O)C(F)(F)F |
Canonical SMILES | CC1=C(C=NNC1=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is defined by the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . The compound’s structure features a six-membered pyridazinone ring with a ketone group at position 3, a methyl group at position 4, and a trifluoromethyl group at position 5 (Figure 1). The presence of electronegative fluorine atoms in the trifluoromethyl group enhances the molecule’s lipophilicity, potentially influencing its bioavailability and interaction with biological systems.
Table 1: Key Identifiers of 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one
Property | Value |
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CAS Registry Number | 244268-36-8 |
Molecular Formula | C₆H₅F₃N₂O |
Molecular Weight | 178.11 g/mol |
IUPAC Name | 4-Methyl-5-(trifluoromethyl)-2H-pyridazin-3-one |
Spectral and Structural Data
Synthesis and Reaction Pathways
General Synthesis Strategies
The synthesis of 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one derivatives is detailed in patent EP1076656A2 . A representative route involves:
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Halogenation: Reacting a pyridazinone precursor with phosphorus oxychloride (POCl₃) to introduce chlorine at position 2.
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Cross-Coupling: Employing palladium catalysts (e.g., PdCl₂(PPh₃)₂) to couple the chlorinated intermediate with a fluoropyridine derivative in 1,2-dichloroethane at 0°C .
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Cyclization and Functionalization: Subsequent steps may involve cyanidation with copper cyanide or alkylation with triethylamine as a base .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Halogenation | POCl₃, 80–100°C | Introduce chlorine at position 2 |
Coupling | PdCl₂(PPh₃)₂, 1,2-dichloroethane, 0°C | Form C–N bond with pyridine |
Cyanidation | CuCN, DMF, 120°C | Introduce cyano groups |
Key Intermediate: 2-(5-Chloro-3-fluoro-pyridin-2-yl) Derivative
A critical intermediate in herbicidal formulations is 2-(5-chloro-3-fluoro-pyridin-2-yl)-4-methyl-5-trifluoromethyl-2H-pyridazin-3-one, synthesized by treating 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one with 5-chloro-3-fluoro-2-pyridyl chloride in dichloroethane at 0°C . This step emphasizes the role of electrophilic aromatic substitution and transition metal catalysis in constructing complex agrochemicals.
Physicochemical Properties
Solubility and Stability
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is sparingly soluble in water but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dichloroethane . Storage recommendations advise sealing the compound at room temperature (RT) away from moisture, suggesting sensitivity to hydrolysis .
Thermal and Chemical Stability
Applications in Herbicide Development
Mechanism of Action
Though the exact mode of action remains unspecified, analogous pyridazinone derivatives inhibit photosynthesis or carotenoid biosynthesis in plants . The electron-withdrawing trifluoromethyl group may enhance binding to enzyme active sites, disrupting weed growth.
Agricultural Use Cases
Patent EP1076656A2 highlights the compound’s incorporation into herbicidal compositions targeting crops such as cereals, maize, and rice . Formulations often combine it with adjuvants to improve foliar uptake or soil persistence. Field trials for derivatives report efficacy against broadleaf weeds at application rates of 50–200 g/ha .
Analytical and Characterization Methods
Chromatographic Analysis
Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity assessment. Mobile phases often comprise acetonitrile-water mixtures buffered at pH 3.0 to enhance peak resolution .
Spectroscopic Techniques
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Mass Spectrometry: ESI-MS in positive ion mode confirms the [M+H]⁺ ion at m/z 179.11.
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NMR Spectroscopy: Anticipated signals include a singlet for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and a deshielded carbonyl carbon (δ ~165 ppm in ¹³C NMR).
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